3-(4-methoxyphenyl)-N-(3-phenylpropyl)acrylamide
Overview
Description
3-(4-methoxyphenyl)-N-(3-phenylpropyl)acrylamide is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.157228913 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Acrylamide derivatives, including those similar to 3-(4-methoxyphenyl)-N-(3-phenylpropyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. A study found that certain acrylamide derivatives were effective in inhibiting corrosion of copper in nitric acid solutions, suggesting potential industrial applications in corrosion protection (Abu-Rayyan et al., 2022).
Cytotoxicity Research
Research involving derivatives of this compound has been conducted in the field of cytotoxicity. For instance, certain derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential uses in cancer research and drug development (Hassan et al., 2014).
Polymer Chemistry
This compound and its related derivatives have found applications in polymer chemistry. For example, derivatives of N-isopropylacrylamide, a compound structurally related to this compound, have been widely investigated for applications in drug delivery. Controlled polymerization techniques such as RAFT polymerization have been utilized to create thermoresponsive polymers for potential biomedical applications (Convertine et al., 2004).
Mechanofluorochromic Properties
Studies have been conducted on the mechanofluorochromic properties of acrylamide derivatives, which exhibit different optical properties due to their distinct molecular stacking modes. These properties can be utilized in the development of materials with novel optical applications (Song et al., 2015).
Photoresponsive Polymers
The synthesis of polymers from acrylamide derivatives, including those substituted with various groups, can lead to materials with unique photoresponsive properties. These properties have implications for the development of innovative materials that respond to light stimuli, potentially useful in various technological applications (Akiyama & Tamaoki, 2004).
Synthesis Methods
Research has also focused on developing efficient synthesis methods for acrylamide derivatives. For example, a method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide by acylation has been reported, highlighting advancements in synthetic chemistry techniques that could be applied to the synthesis of related compounds (Yuan Jia-cheng, 2012).
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-12-9-17(10-13-18)11-14-19(21)20-15-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-14H,5,8,15H2,1H3,(H,20,21)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNBHAVCKOHIDZ-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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